molecular formula C6H3Br2N3 B131933 6,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-22-9

6,8-Dibromoimidazo[1,2-a]pyrazine

Cat. No. B131933
Key on ui cas rn: 63744-22-9
M. Wt: 276.92 g/mol
InChI Key: UQCZZGIPIMJBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748607B2

Procedure details

A 1-L four-neck round bottom flask equipped with a temperature probe, mechanical stirrer and reflux condenser was charged with 2-bromo-1,1-diethoxyethane (68.1 g, 346 mmol) and 48% aqueous hydrogen bromide (11.3 mL, 99.2 mmol), and the reaction mixture was stirred at reflux for 2 h. The resulting mixture was allowed to cool to 40° C. and solid sodium bicarbonate (8.50 g, 101 mmol) was added in small portions until gas evolution was observed to cease. Caution: initial addition of sodium bicarbonate to the warm solution resulted in vigorous gas evolution (foaming). The resulting suspension was filtered into a 1-L four-neck round bottomed flask and the filter cake was washed with ethanol (200 mL). The flask was equipped with a temperature probe, mechanical stirrer and reflux condenser. 3,5-Dibromopyrazin-2-amine (50.0 g, 198 mmol) was added and the reaction mixture was heated at reflux, with vigorous stirring, for 16 h. After this time, the suspension was cooled to 0° C. and filtered. The filter cake was washed with cold ethanol (50 mL), dried under vacuum and added to a 1-L three-neck round bottomed flask equipped with a mechanical stirrer. Water (200 mL) was added and the vigorously stirred suspension was treated portion-wise with solid potassium carbonate (27.4 g, 198 mmol). Caution: gas evolution upon the addition of potassium carbonate observed. After stirring for 30 min, the resulting precipitate was isolated by filtration and the filter cake washed with water (100 mL) followed by ethanol (50 mL). The filter cake was dried at 50° C. to a constant weight, under vacuum to provide 6,8-dibromoimidazo[1,2-a]pyrazine (1) (52.0 g, 94%) as a light yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 9.02 (s, 1H), 8.23 (s, 1H), 7.90 (s, 1H).
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3](OCC)OCC.Br.C(=O)(O)[O-].[Na+].[Br:16][C:17]1[C:18]([NH2:24])=[N:19][CH:20]=[C:21]([Br:23])[N:22]=1.C(=O)([O-])[O-].[K+].[K+]>>[Br:23][C:21]1[N:22]=[C:17]([Br:16])[C:18]2[N:19]([CH:2]=[CH:3][N:24]=2)[CH:20]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
68.1 g
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
11.3 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Step Five
Name
Quantity
27.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L four-neck round bottom flask equipped with a temperature probe, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
resulted in vigorous gas evolution (foaming)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered into a 1-L four-neck round bottomed flask
WASH
Type
WASH
Details
the filter cake was washed with ethanol (200 mL)
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a temperature probe, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, with vigorous stirring, for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the suspension was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with cold ethanol (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
added to a 1-L three-neck round bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
the filter cake washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The filter cake was dried at 50° C. to a constant weight, under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.